Cas no 20831-76-9 (Gentiopicroside)

Gentiopicroside Chemical and Physical Properties
Names and Identifiers
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- (5R-trans)-6-(β-D-glucopyranosyloxy)-5,6-dihydro-5-vinyl-1H,3H-pyrano[3,4-c]pyran-1-one
- (5beta-trans)-6-(beta-d-glucopyranosyloxy)-5,6-dihydro-5-vinyl-1h,3h-pyrano[3,4-c]pyran-1-one
- GENTIOPICRIN
- GENTIOPICROSIDE
- (5R-trans)-6-(beta-D-glucopyranosyloxy)-5,6-dihydro-5-vinyl-1H,3H-pyrano[3,4-c]pyran-1-one
- Gentiop icroin
- glucopyranosyloxy)-5,6-dihydro-,(5R-trans)-
- (5R,6S)-5-ethenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-3H-pyrano[5,4-c]pyran-1-one
- 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(b-D-glucopyranosyloxy)-5,6-dihydro-, (5R,6S)-
- 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(b-D-glucopyranosyloxy)-5,6-dihydro-, (5R-trans)-
- (5R)-5β-Ethenyl-6α-(β-D-glucopyranosyloxy)-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-1-one
- (5R)-5β-Vinyl-6α-(β-D-glucopyranosyloxy)-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-1-one
- 6α-(β-D-Glucopyranosyloxy)-5,6-dihydro-5β-vinyl-1H,3H-pyrano[3,4-c]pyran-1-one
- (5R-trans)-6-(?-D-glucopyranosyloxy)-5,6-dihydro-5-vinyl-1H,3H-pyrano[3,4-c]pyran-1-one
- GENTIOPICROSIDE(P)
- GENTIOPICROSIDE(RG) PrintBack
- (3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one
- (5R,6S)-5-Ethenyl-6-(-D-glucopyranosyloxy)-5,6-dihydro-1H,3H-Pyrano[3,4-c]pyran-1-one
- (5R-trans)-5-ethenyl-6-(-D-glucopyranosyloxy)-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-1-one
- NSC606402
- [ "Gentiopicrin" ]
- 0WE09Z21RC
- Gentiopicroside, >=98% (HPLC)
- Gentiopicrin,(S)
- (5R,6S)-6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-5-vinyl-5,6-dihydropyrano[3,4-c]pyran-1(3H)-one
- MLS002473254
- MEGxp0_000872
- HMS2198G10
- (3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,
- (5R,6S)-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-vinyl-5,6-dihydropyrano[3,4-c]pyran-1(3H)-one
- AS-74360
- AKOS015896721
- NSC-606402
- SCHEMBL154304
- LMPR0102070009
- AC-33960
- (5R-trans)-6-(beta-D-Glucopyranosyloxy)-5,6-dihydro-5-vinyl-1H,3H-pyrano(3,4-c)pyran-1-one
- ACon1_001284
- SMR001397341
- DTXSID40878043
- EX-A6716
- BRD-K33131085-001-01-5
- 20831-76-9
- GENTIOPICRIN [MI]
- CCG-268110
- (5R,6S)-5-ethenyl-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,3H,5H,6H-pyrano[3,4-c]pyran-1-one
- (5R,6S)-5-ETHENYL-6-(.BETA.-D-GLUCOPYRANOSYLOXY)-5,6-DIHYDRO-1H,3H-PYRANO(3,4-C)PYRAN-1-ONE
- EINECS 244-070-2
- ZB1867
- (5R-trans)-6-(b-D-glucopyranosyloxy)-5,6-dihydro-5-vinyl-1H,3H-pyrano[3,4-c]pyran-1-one
- C09782
- s3777
- AC-20248
- NCGC00180669-01
- (5R,6S)-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-vinyl-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-1-one
- MFCD00075700
- CS-0009015
- G0576
- CHEMBL508320
- UNII-0WE09Z21RC
- NSC 606402
- 1ST40190
- 1H,3H-Pyrano(3,4-c)pyran-1-one, 5-ethenyl-6-(beta-D-glucopyranosyloxy)-5,6-dihydro-, (5R-trans)-
- A814958
- DTXCID501016106
- HY-N0494
- Q27106718
- CHEBI:5321
- Gentoipicroside
- Gentiopicroside?
- C16H20O9
- BRD-K33131085-001-07-2
- DUAGQYUORDTXOR-GPQRQXLASA-N
- 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(ss-D-glucopyranosyloxy)-5,6-dihydro-, (5R,6S)-; 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(ss-D-glucopyranosyloxy)-5,6-dihydro-, (5R-trans)-; Gentiopicrin (6CI); Gentiopicroside (7CI,8CI); (5R,6S)-5-Ethenyl-6-(ss-D-glucopyranosyloxy)-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-1-one; NSC 606402
- Gentiopicroside
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- MDL: MFCD00075700
- Inchi: 1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1
- InChI Key: DUAGQYUORDTXOR-GPQRQXLASA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])O[C@@]1([H])[C@]([H])(C([H])=C([H])[H])C2=C([H])C([H])([H])OC(C2=C([H])O1)=O
Computed Properties
- Exact Mass: 356.110732g/mol
- Surface Charge: 0
- XLogP3: -1.2
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Rotatable Bond Count: 4
- Monoisotopic Mass: 356.110732g/mol
- Monoisotopic Mass: 356.110732g/mol
- Topological Polar Surface Area: 135Ų
- Heavy Atom Count: 25
- Complexity: 598
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 356.32
Experimental Properties
- Color/Form: Powder
- Density: 1.5±0.1 g/cm3
- Melting Point: 191 ºC
- Boiling Point: 667.8±55.0°C at 760 mmHg
- Flash Point: 247.1±25.0 °C
- Refractive Index: 1.623
- Solubility: In vitro: DMSO solubility ≥ 150 mg/ml (420.97 mm) * "≥" means soluble, but saturation unknown
- PSA: 134.91000
- LogP: -1.67150
- Vapor Pressure: 0.0±4.6 mmHg at 25°C
- Specific Rotation: -200 º (c=2, H2O)
- Solubility: Not determined
- Optical Activity: [α]/D -185 to -205°, c = 1 in H2O
Gentiopicroside Security Information
- Signal Word:warning
- Hazard Statement: H302
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S36
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22
Gentiopicroside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 928954-100MG |
Gentiopicroside, 98.5% |
20831-76-9 | 98.5% | 100MG |
¥ 2999 | 2022-04-26 | |
DC Chemicals | DC55150-1g |
Gentiopicroside |
20831-76-9 | >98% | 1g |
$1200.0 | 2023-09-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20763-20mg |
Gentiopicroside |
20831-76-9 | ,HPLC≥98% | 20mg |
¥200.00 | 2021-09-02 | |
eNovation Chemicals LLC | D511545-10g |
Gentiopicroside |
20831-76-9 | 97% | 10g |
$570 | 2022-10-25 | |
MedChemExpress | HY-N0494-10mM*1 mL in DMSO |
Gentiopicroside |
20831-76-9 | 99.52% | 10mM*1 mL in DMSO |
¥770 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G21690-200mg |
Gentiopicroside |
20831-76-9 | 200mg |
¥1558.0 | 2021-09-09 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89512-10MG |
Gentiopicroside |
20831-76-9 | 10mg |
¥3994.73 | 2024-12-24 | ||
eNovation Chemicals LLC | D511545-1g |
Gentiopicroside |
20831-76-9 | 97% | 1g |
$360 | 2024-05-23 | |
eNovation Chemicals LLC | D511545-25g |
Gentiopicroside |
20831-76-9 | 97% | 25g |
$1120 | 2022-10-25 | |
TRC | G363100-100mg |
Gentiopicroside |
20831-76-9 | 100mg |
$236.00 | 2023-05-18 |
Gentiopicroside Suppliers
Gentiopicroside Related Literature
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
Related Categories
- Natural Products and Extracts Plant Extracts Plant based Curtia tenuifolia
- Natural Products and Extracts Plant Extracts Plant based Coutoubea spicata
- Iridoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds O-glycosyl compounds
Additional information on Gentiopicroside
Introduction to Gentiopicroside (CAS No: 20831-76-9) and Its Recent Research Applications
Gentiopicroside, a naturally occurring flavonoid glycoside, is primarily extracted from several species of the genus Gentiana, including Gentiana scabra and Gentiana lutea. With the CAS number 20831-76-9, this compound has garnered significant attention in the field of pharmaceuticals and natural products due to its diverse biological activities and potential therapeutic applications. Gentiopicroside is characterized by its unique chemical structure, which includes a glucose moiety attached to the apigenin moiety, contributing to its remarkable pharmacological properties.
The chemical formula of gentiopicroside is C21H20O10, and it is classified as a secoiridoid glycoside. Its molecular weight is approximately 432.39 g/mol, making it a relatively large molecule compared to other flavonoids. The presence of multiple hydroxyl groups and the glycosidic linkage imparts gentiopicroside with strong solubility in water, which enhances its bioavailability and potential for oral administration.
In recent years, gentiopicroside has been extensively studied for its pharmacological effects, particularly in the context of anti-inflammatory, antioxidant, and neuroprotective activities. The compound's ability to modulate various cellular pathways has made it a subject of interest in both preclinical and clinical research. One of the most compelling aspects of gentiopicroside is its potential to interact with multiple targets within the body, thereby offering a multifaceted approach to therapeutic intervention.
Recent studies have highlighted gentiopicroside's role in modulating inflammatory responses. In particular, research has demonstrated that gentiopicroside can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings are particularly relevant in the context of chronic inflammatory diseases, where gentiopicroside may serve as a promising therapeutic agent. The mechanism behind this effect involves the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are central to the initiation and propagation of inflammatory responses.
Beyond its anti-inflammatory properties, gentiopicroside has also been shown to possess significant antioxidant capabilities. Oxidative stress is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have indicated that gentiopicroside can scavenge free radicals and protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. This protective effect makes gentiopicroside a candidate for therapeutic intervention in conditions where oxidative stress plays a pivotal role.
The neuroprotective potential of gentiopicroside has been further explored in preclinical models. Research has demonstrated that gentiopicroside can protect against neuronal cell death induced by various insults, including excitotoxicity and hypoxia-ischemia. The compound's ability to modulate neurotransmitter systems and protect against mitochondrial dysfunction suggests that it may have applications in treating neurological disorders. Additionally, gentiopicroside has shown promise in reducing cognitive decline associated with aging by enhancing synaptic plasticity and protecting against beta-amyloid-induced neurotoxicity.
In addition to its roles in inflammation, antioxidation, and neuroprotection, gentiopicroside has also been studied for its potential antimicrobial and antiviral properties. Preliminary research indicates that gentiopicroside can inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Furthermore, studies have explored its activity against viral infections, suggesting that it may interfere with viral replication by inhibiting key viral enzymes or proteins. These findings open up new avenues for exploring gentiopicroside as an antimicrobial or antiviral agent.
The pharmacokinetic profile of gentiopicroside is another area of interest. Due to its glycosidic structure, gentiopicroside exhibits moderate oral bioavailability. However, it undergoes rapid metabolism upon absorption into the bloodstream, primarily through glucuronidation and conjugation reactions. These metabolic processes limit its systemic availability but also contribute to its excretion via bile and urine. Understanding these pharmacokinetic characteristics is crucial for optimizing therapeutic dosing regimens and developing formulations that enhance its bioavailability.
The safety profile of gentiopicroside has been evaluated in several clinical trials conducted so far. Most studies report that gentiopicroside is well-tolerated at therapeutic doses, with minimal side effects observed. However, as with any pharmacological agent, long-term use or high-dose administration may pose risks that need to be carefully monitored. Further clinical research is warranted to fully assess the safety profile of gentiopicroside across different populations and therapeutic settings.
In conclusion, gentiopicroside (CAS No: 20831-76-9) is a multifaceted natural product with significant potential in pharmaceutical applications. Its diverse biological activities span anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and antiviral effects, making it a promising candidate for treating various diseases. While further research is needed to fully elucidate its mechanisms of action and optimize therapeutic strategies, current evidence suggests that gentiopicroside could play a valuable role in future medical treatments.

